2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-14(6-8-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFIHSYTLWFRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks). CDKs are essential proteins in cell cycle regulation and have been implicated in various diseases, including cancer.
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function.
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been reported to generate singlet oxygen with a quantum yield of about 80% independent of solvent, suggesting potential bioavailability.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have gained attention due to their diverse biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
- Thioether linkage : May enhance interaction with biological targets.
- Methoxyphenyl group : Potentially increases lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells .
- Anti-inflammatory Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class exhibit anti-inflammatory properties by modulating microglial activation, which is significant in neurodegenerative diseases .
- Apoptosis Induction : Studies indicate that the compound may promote apoptosis in cancer cells through the activation of intrinsic pathways .
Biological Activity Data
The following table summarizes the biological activities and findings from various studies involving similar pyrazolo derivatives:
Case Studies
- Anticancer Activity : A study explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. It demonstrated significant cytotoxicity against various cancer cell lines, with particular emphasis on the inhibition of CDK2 and EGFR pathways .
- Neuroprotective Effects : In models of neuroinflammation, compounds similar to this compound were shown to attenuate inflammatory responses and protect dopaminergic neurons from degeneration .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The inhibition of CDK2 can lead to the suppression of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
Case Study: CDK2 Inhibition
- Compound : Pyrazolo[3,4-d]pyrimidine derivatives
- Target : CDK2
- Outcome : Significant inhibition of cell growth in cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives has also been investigated. These compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study: Antimicrobial Activity
- Compound : Pyrazolo[3,4-d]pyrimidine derivatives
- Target : Various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Outcome : Exhibited moderate to high antimicrobial activity compared to standard antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, pyrazolo[3,4-d]pyrimidine compounds have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
- Compound : Pyrazolo[3,4-d]pyrimidine derivatives
- Target : Inflammatory cytokines (e.g., TNF-alpha)
- Outcome : Reduction in inflammation markers in vitro and in vivo models .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. SAR studies have revealed that specific substitutions on the pyrazolo ring can significantly enhance biological activity and selectivity towards desired targets.
| Substitution | Effect on Activity |
|---|---|
| 3-chloro group | Increased anticancer activity |
| 4-methoxy group | Enhanced anti-inflammatory effects |
| Thioether linkage | Improved antimicrobial potency |
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1 Formation of the Pyrazolo[3,4-d]pyrimidine Ring
This heterocyclic system forms through a cascade of cyclization and condensation steps. For example:
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A pyrazole derivative reacts with a pyrimidine fragment (e.g., amidine) to form the fused ring system.
-
The 3-chlorophenyl substituent may be introduced via halogenation of the phenyl ring or through cross-coupling reactions (e.g., Suzuki) if a boronic acid precursor is used .
2.2 Thioether Formation
The sulfanyl group is added via nucleophilic aromatic substitution (SNAr) or alkylation:
-
SNAr Mechanism : A meta-chlorinated pyrazolo-pyrimidine core reacts with a mercaptide ion under basic conditions, replacing the leaving group (e.g., Cl) with a sulfur nucleophile.
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Alkylation : Reaction of a thiol (e.g., H2S) with an alkyl halide or sulfonate derivative of the pyrazolo-pyrimidine.
2.3 Acetamide Coupling
The amide bond forms through a two-step process:
-
Activation of the carboxylic acid to a more reactive intermediate (e.g., mixed anhydride).
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Nucleophilic attack by the amine (4-methoxyphenylamine) to form the amide.
Reaction Conditions and Optimization
| Reaction Type | Typical Conditions | Yield Considerations |
|---|---|---|
| Pyrazolo-pyrimidine core | DMF, 100–120°C, 6–12 h | High yields (>70%) reported. |
| Thioether installation | NaSH, EtOH/H2O, reflux, 8–12 h | Dependent on leaving group reactivity. |
| Acetamide coupling | DCC/HOBt, DMF, rt, 4–6 h | Yields vary (50–80%). |
Functional Group Reactivity and Stability
| Functional Group | Reactivity/Instability | Mitigation Strategies |
|---|---|---|
| Thioether (-S-) | Susceptible to oxidation (e.g., H2O2) | Use inert atmospheres; avoid strong acids/bases. |
| Acetamide (-NHCO-) | Hydrolysis under acidic conditions | Protect with tert-butoxycarbonyl (Boc) group during synthesis. |
| Pyrazolo-pyrimidine | Sensitivity to UV light | Store in amber vials; avoid prolonged exposure. |
Comparison with Analog Compounds
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | Fluorophenyl substituent | Enhanced enzyme-binding affinity. |
| 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Benzodioxin substituent | Increased lipophilicity for CNS targets. |
Q & A
Q. What are the established synthetic routes for this compound, and how are substituent positions confirmed?
Methodological Answer: The compound is synthesized via nucleophilic substitution between 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one and α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide) in a polar aprotic solvent (e.g., acetone) under basic conditions (e.g., K₂CO₃). Reaction optimization typically involves stirring at room temperature for 8–12 hours . Substituent positions are confirmed using X-ray crystallography or advanced NMR techniques (e.g., 2D NOESY for spatial proximity analysis) .
Q. What spectroscopic methods are used for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrazolo-pyrimidine core) and acetamide methylene (δ ~4.2 ppm) .
- IR Spectroscopy : Confirm thioether (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion for C₂₀H₁₅ClN₆O₂S: calculated 438.06, observed 438.07) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether linkage formation?
Methodological Answer: Yield optimization focuses on:
- Catalyst Use : Transition-metal catalysts (e.g., CuI) enhance thiol–halogen coupling efficiency .
- Temperature Control : Heating at 60–80°C improves reaction kinetics but may require inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvent Selection : DMF or DMSO increases solubility of aromatic intermediates but may complicate purification; acetone/THF balances yield and practicality .
Q. How should researchers resolve contradictions in bioactivity data across analogs?
Methodological Answer: Contradictions (e.g., variable antimicrobial activity in analogs) are addressed via:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-nitrophenyl) to assess electronic/steric effects .
- Dose-Response Assays : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What strategies mitigate poor aqueous solubility during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the pyrimidine or acetamide positions .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Q. How is the compound’s metabolic stability assessed in preclinical models?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to measure t₁/₂ via LC-MS quantification of parent compound depletion .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Metabolite ID : Use high-resolution LC-MS/MS to detect hydroxylated or demethylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
